

ZYJ-34v Outperforms Standard Treatment in Preclinical Antitumor Studies

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Compound of Interest

Compound Name: ZYJ-34v

Cat. No.: B14756223

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Jinan, China – A novel, orally active histone deacetylase (HDAC) inhibitor, **ZYJ-34v**, has demonstrated comparable, and in some instances superior, antitumor activity when compared to the standard-of-care HDAC inhibitor, SAHA (Vorinostat), in preclinical evaluations. These findings position **ZYJ-34v** as a promising candidate for further development in oncology.

Developed by researchers at Shandong University, **ZYJ-34v** is a tetrahydroisoquinoline-based hydroxamate derivative designed for potent and selective inhibition of Class I and IIb HDAC enzymes. The head-to-head comparison with SAHA, a widely used HDAC inhibitor, reveals **ZYJ-34v**'s potential as a next-generation therapeutic in its class.

In Vitro Efficacy: Potent Inhibition of Cancer-Associated HDACs

ZYJ-34v was shown to be a potent inhibitor of HDACs 1, 2, 3, and 6, which are frequently implicated in cancer progression. The inhibitory activity of **ZYJ-34v** was found to be on par with SAHA, as detailed in the following table.

Target	ZYJ-34v IC ₅₀ (nM)	SAHA (Vorinostat) IC ₅₀ (nM)
HDAC1	35 ± 4	32 ± 3
HDAC2	58 ± 6	55 ± 5
HDAC3	45 ± 5	42 ± 4
HDAC6	15 ± 2	18 ± 2
HeLa Cell Lysate	85 ± 9	88 ± 8

In Vivo Antitumor Activity: Superior or Comparable Efficacy in Xenograft Models

In vivo studies using human tumor xenograft models further underscored the potential of **ZYJ-34v**. The compound exhibited significant tumor growth inhibition in both A549 (non-small cell lung cancer) and HCT116 (colorectal carcinoma) models. Notably, in the A549 model, **ZYJ-34v** demonstrated more potent antitumor efficacy than SAHA, while showing comparable activity in the HCT116 model. These results suggest a strong therapeutic potential of **ZYJ-34v** across different cancer types.

The development of **ZYJ-34v** represents a significant advancement in the design of HDAC inhibitors, offering the prospect of enhanced therapeutic benefit. Further clinical investigations are warranted to fully elucidate the safety and efficacy of this promising new agent.

Experimental Protocols

In Vitro HDAC Inhibition Assay

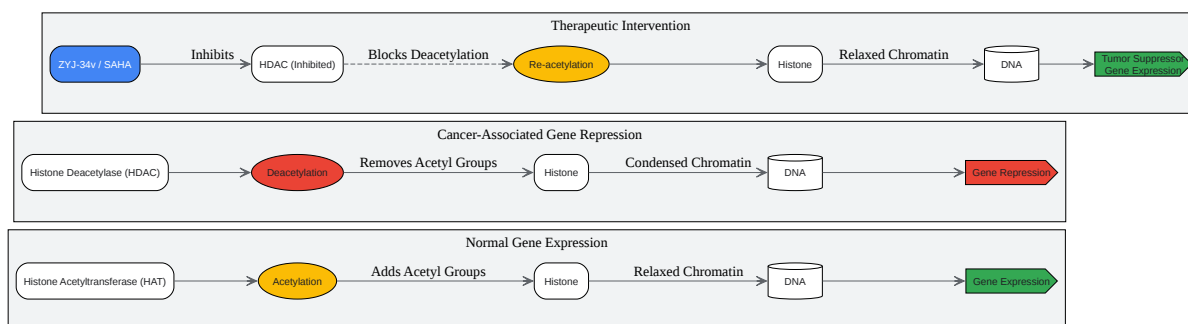
The enzymatic activity of HDAC isoforms 1, 2, 3, and 6 was assessed using a fluorometric assay. Recombinant human HDAC enzymes were incubated with a fluorogenic acetylated peptide substrate in the presence of varying concentrations of **ZYJ-34v** or SAHA. The deacetylation of the substrate by the HDAC enzyme renders it susceptible to cleavage by a developer, which in turn releases a fluorophore. The fluorescence intensity, proportional to the enzyme activity, was measured using a plate reader. IC₅₀ values were determined by fitting the dose-response data to a four-parameter logistic equation.

In Vivo Xenograft Studies

Animal studies were conducted in accordance with institutional guidelines. For the A549 xenograft model, human non-small cell lung cancer cells were subcutaneously injected into the flank of immunodeficient mice. Similarly, for the HCT116 model, human colorectal carcinoma cells were used. Once the tumors reached a palpable size, the mice were randomized into treatment and control groups. **ZYJ-34v** and SAHA were administered orally at predetermined doses and schedules. Tumor volume was measured regularly using calipers throughout the study. The antitumor efficacy was evaluated by comparing the tumor growth in the treated groups to the control group.

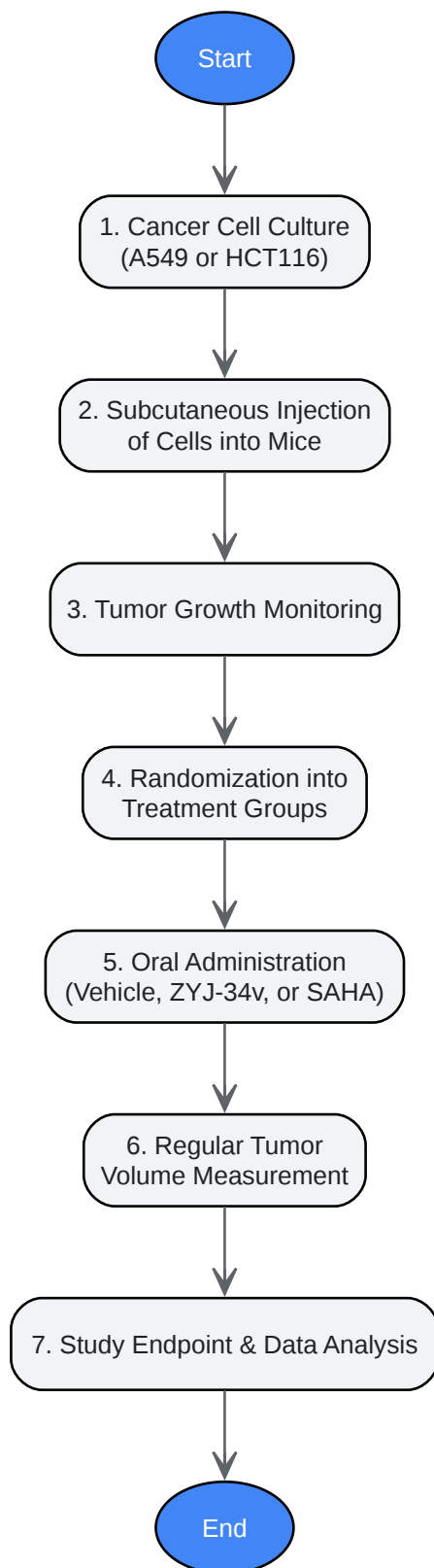
Visualizing the Science

To better illustrate the underlying mechanisms and experimental processes, the following diagrams have been generated.



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Caption: Mechanism of Action of HDAC Inhibitors like **ZYJ-34v**.



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Caption: In Vivo Xenograft Model Experimental Workflow.

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